3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopentyl group attached to a propanamide moiety, which is further linked to a 2-oxo-1,2,3,4-tetrahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules to produce its effects. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)propanamide
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)propanamide
Uniqueness
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(9-5-12-3-1-2-4-12)18-14-7-8-15-13(11-14)6-10-17(21)19-15/h7-8,11-12H,1-6,9-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHGWUPGPZNTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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